tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate
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Overview
Description
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate: is a chemical compound with significant potential in various fields of scientific research It is characterized by the presence of a tert-butyl group, an amino group, and a difluoroethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the tert-butyl and difluoroethyl groups. One common synthetic route involves the reaction of 4-amino-1H-pyrazole with tert-butyl chloroformate and 2,2-difluoroethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the difluoroethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can be compared with similar compounds such as:
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate: This compound has a similar structure but differs in the position of the difluoroethyl group on the pyrazole ring.
tert-butyl N-(4-amino-2,2-difluorobutyl)carbamate: This compound has a different backbone but shares the difluoroethyl group, making it useful for comparative studies.
Biological Activity
tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H14F2N4O4 |
Molecular Weight | 292.23 g/mol |
IUPAC Name | This compound |
Boiling Point | 331.3 °C (predicted) |
Density | 1.34 g/cm³ (predicted) |
pKa | 12.66 (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole ring and the difluoroethyl substituent are believed to play critical roles in its binding affinity and specificity towards molecular targets.
Molecular Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
- Receptors : It can alter receptor functions by interacting with binding sites.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including antibacterial properties and enzyme inhibition.
Antibacterial Activity
A study assessed the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics:
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | 4 | MRSA |
Control Antibiotic | 4 | MRSA |
This suggests that the compound could serve as a potential candidate for developing new antibacterial agents.
Enzyme Inhibition Studies
In addition to its antibacterial properties, the compound has been shown to inhibit specific enzymes involved in bacterial metabolism. Structure–activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance inhibitory effects.
Case Study 1: Antibacterial Efficacy
A comprehensive study evaluated the activity of various derivatives of this compound against MRSA. The findings demonstrated that certain derivatives exhibited MIC values as low as 4 μg/mL, indicating strong antibacterial potential.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit enzymes critical for bacterial survival, reinforcing its potential as an antibiotic scaffold.
Applications in Drug Development
The unique structural features of this compound position it as a promising candidate for drug development:
- Drug Design : Its scaffold can be utilized to develop new drugs targeting bacterial infections.
- Biochemical Probes : It serves as a tool in biochemical assays for studying enzyme activities and interactions.
Properties
Molecular Formula |
C10H16F2N4O2 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
tert-butyl N-[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)15-8-6(13)4-14-16(8)5-7(11)12/h4,7H,5,13H2,1-3H3,(H,15,17) |
InChI Key |
LPMODUGEGWZDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1CC(F)F)N |
Origin of Product |
United States |
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